

Pharmacokinetic Parameters of Roflumilast and its Metabolite

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Compound Focus: Tofimilast

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The tables below summarize key pharmacokinetic data for roflumilast and its active metabolite, roflumilast N-oxide, from specific clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Chinese Volunteers (n=12) [1]

Parameter	Roflumilast 0.25 mg	Roflumilast 0.375 mg	Roflumilast 0.5 mg	Roflumilast N-oxide 0.25 mg	Roflumilast N-oxide 0.375 mg	Roflumilast N-oxide 0.5 mg
Tmax (h)	0.25 - 2.0	0.25 - 2.0	0.25 - 2.0	-	-	-
t _{1/2} (h)	19.7 - 20.9	19.7 - 20.9	19.7 - 20.9	23.2 - 26.2	23.2 - 26.2	23.2 - 26.2
Accumulation Index (Rac)	-	-	-	-	-	-

Note: AUC_{0-24 h}, AUC_{inf}, and C_{max} increased in a dose-proportional manner. No significant sex

Parameter	Roflumilast 0.25 mg	Roflumilast 0.375 mg	Roflumilast 0.5 mg	Roflumilast N-oxide 0.25 mg	Roflumilast N-oxide 0.375 mg	Roflumilast N-oxide 0.5 mg
differences were observed.						

Table 2: Multiple-Dose Pharmacokinetics (0.375 mg once daily for 11 days) in Healthy Chinese Volunteers (n=12) [1]

Parameter	Roflumilast	Roflumilast N-oxide
Accumulation Index (Rac)	~1.63	~3.20

Table 3: Systemic Exposure from Topical Roflumilast Cream 0.3% in Plaque Psoriasis Patients [2] [3]

Parameter / Study	Roflumilast	Roflumilast N-oxide
Bioavailability	1.5% (after topical administration)	-
Peak-to-Trough Ratio	1.2	-
t _{1/2} (days)	4.0	4.6
DERMIS-1 (C _{trough} , ng/mL)	1.78	9.86
DERMIS-2 (C _{trough} , ng/mL)	1.72	10.2
Skin-to-Plasma Concentration Ratio	61.8 to 126-fold higher in skin	Quantifiable in only 1 of 27 skin samples

Table 4: General Pharmacokinetic Properties [4]

Parameter	Roflumilast	Roflumilast N-oxide
Bioavailability	~80% (oral)	-
Protein Binding	~99%	~97%
Time to C _{max} (T _{max})	0.5 - 2 hours (oral, fasted)	4 - 8 hours (oral, fasted)
Elimination t _{1/2}	17 hours (oral)	30 hours (oral)
Route of Elimination	Urine (70%, primarily as roflumilast N-oxide)	-

Detailed Experimental Protocols

The following outlines the key methodologies used in the cited studies.

Single- and Multiple-Dose Oral PK Study in Healthy Chinese Subjects [1]

- **Study Design:** A single-center, open-label, randomized, three-way crossover study.
- **Subjects:** 12 healthy adults (6 males, 6 females).
- **Dosing:**
 - **Single-dose:** Subjects received 0.25 mg, 0.375 mg, and 0.5 mg roflumilast tablets in randomized sequence, with a 10-day washout period between doses.
 - **Multiple-dose:** After the single-dose phase, subjects received 0.375 mg once daily for 11 consecutive days.
- **Blood Sampling:**
 - **Single-dose:** Serial blood samples were collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2.5, 3, 4, 6, 8, 10, 12, 14, 24, 30, 36, 48, 72, and 96 hours post-dose.
 - **Multiple-dose:** On the 11th day, serial blood samples were collected at the same time points as in the single-dose phase.
- **Bioanalytical Method:**
 - **Technology:** High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS).
 - **Sample Preparation:** Human plasma samples were prepared by solid-phase extraction.
 - **Calibration Range:** 0.02–10 ng mL⁻¹ for roflumilast and 0.04–50 ng mL⁻¹ for roflumilast N-oxide.

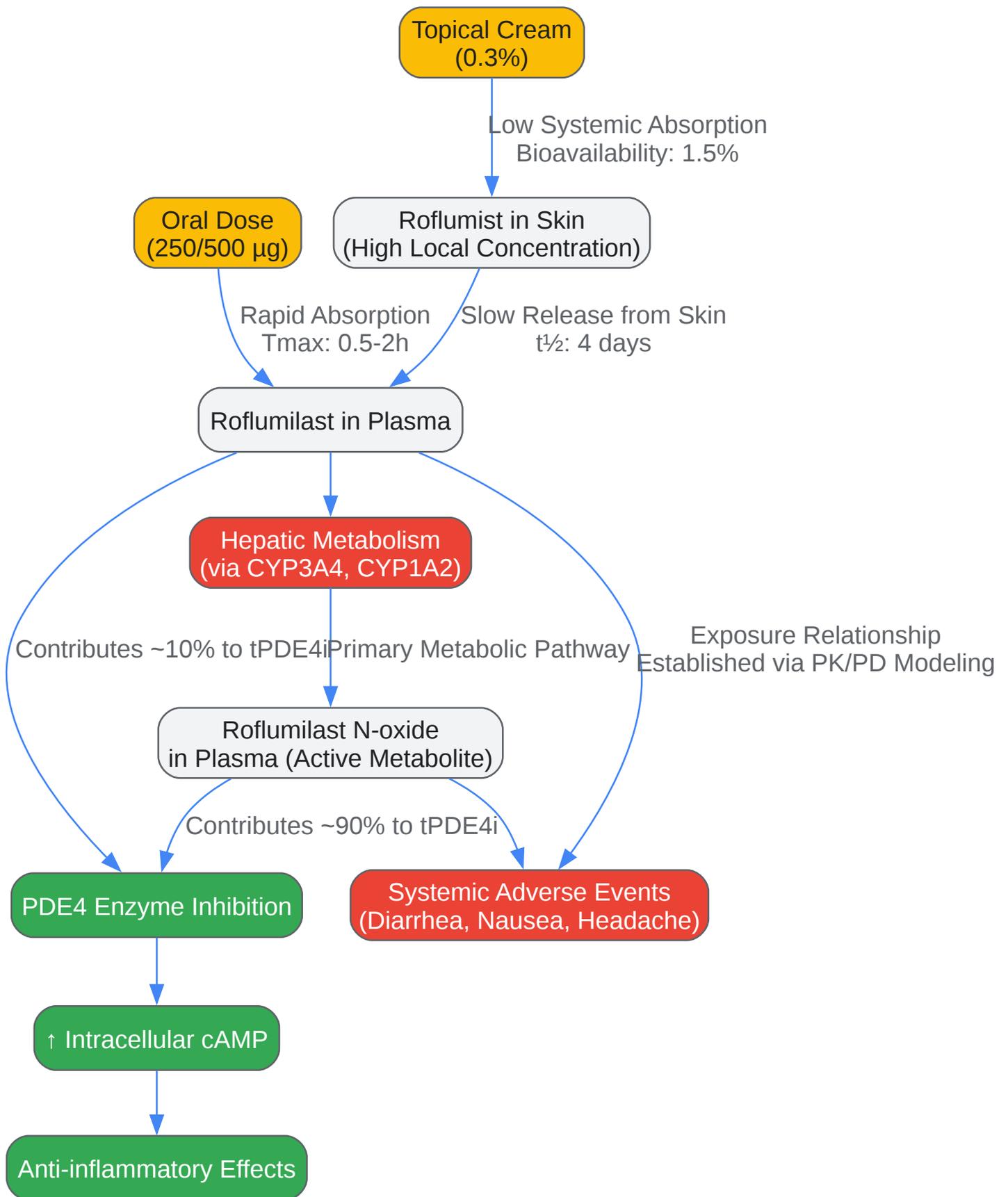
- **Validation:** The method was validated, with calibration curve regression coefficients >0.99 and inter-/intra-run precision (CV) <15%.
- **PK Analysis:** Noncompartmental analysis was performed using WinNonlin version 6.3.

Maximal Usage Topical PK Study in Plaque Psoriasis Patients [2] [3]

- **Study Design:** A phase I, open-label, single-arm study.
- **Subjects:** 26 adolescent and adult patients with chronic plaque psoriasis affecting $\geq 20\%$ Body Surface Area (BSA).
- **Dosing:** Roflumilast cream 0.3% applied once daily for 14 days under maximal usage conditions.
- **Blood Sampling:**
 - Serial plasma samples were obtained on Days 1 and 15 to determine C_{\max} and AUC.
 - Trough plasma concentrations (C_{trough}) were also assessed at Weeks 3, 4, and 5 to determine terminal half-life.
- **Skin Concentration Assessment:** In a separate phase I/IIa study, concentrations of roflumilast and its metabolite in the skin were assessed on Day 28 after once-daily application of 0.15% and 0.5% creams for 28 days.

Pharmacokinetic-Pharmacodynamic and Metabolic Pathway

The relationship between roflumilast exposure, its metabolic pathway, and its pharmacological activity is summarized below.



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Overview of Roflumilast PK/PD Pathway

- **Total PDE4 Inhibition (tPDE4i):** The combined PDE4 inhibitory activity of roflumilast and roflumilast N-oxide is a key pharmacodynamic measure. The metabolite contributes approximately 90% of the tPDE4i due to its much higher systemic exposure, while the parent drug contributes about 10% [5] [6].
- **Exposure-Tolerability Relationship:** Population PK/PD modeling has established a direct relationship between tPDE4i exposure and the probability of common adverse events (AEs) like diarrhea, nausea, and headache. This relationship informed alternative dosing regimens (e.g., 250 µg once daily for 4 weeks) to improve tolerability during treatment initiation in COPD patients [7] [5] [6].

Key Conclusions for Drug Development Professionals

- **Linear and Proportional Pharmacokinetics:** Oral roflumilast demonstrates dose-proportional increases in AUC and C_{max} over the 0.25 mg to 0.5 mg range, supporting predictable exposure [1].
- **Distinct Formulation Profiles:** The topical formulation achieves high local skin concentrations with minimal systemic exposure, resulting in a vastly improved safety and tolerability profile compared to oral administration [2] [3].
- **Evidence-Based Dosing Strategies:** PK/PD modeling validates up-titration regimens to manage systemic AEs, bridging drug exposure directly to clinical tolerability outcomes [7] [5].

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